molecular formula C13H9Cl2NO2 B14260742 2-Anilino-3,5-dichlorobenzoic acid CAS No. 401795-04-8

2-Anilino-3,5-dichlorobenzoic acid

Cat. No.: B14260742
CAS No.: 401795-04-8
M. Wt: 282.12 g/mol
InChI Key: NQZVYUWNRONZOB-UHFFFAOYSA-N
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Description

2-Anilino-3,5-dichlorobenzoic acid is an organic compound characterized by the presence of an aniline group attached to a dichlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-anilino-3,5-dichlorobenzoic acid typically involves the reaction of 3,5-dichlorobenzoic acid with aniline. The process can be carried out in the presence of a suitable solvent, such as N,N-dimethylformamide, and a catalyst, such as thionyl chloride, to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Anilino-3,5-dichlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilino-dichlorobenzoic acids, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

2-Anilino-3,5-dichlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-anilino-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The aniline group can interact with enzymes or receptors, leading to changes in cellular processes. The dichlorobenzoic acid moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Uniqueness: 2-Anilino-3,5-dichlorobenzoic acid is unique due to the presence of both an aniline group and a dichlorobenzoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

401795-04-8

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

IUPAC Name

2-anilino-3,5-dichlorobenzoic acid

InChI

InChI=1S/C13H9Cl2NO2/c14-8-6-10(13(17)18)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7,16H,(H,17,18)

InChI Key

NQZVYUWNRONZOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2Cl)Cl)C(=O)O

Origin of Product

United States

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